2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(azetidin-3-yl)-4-hydroxy-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-5-1-6(12)10-7(9-5)4-2-8-3-4;;/h1,4,8H,2-3H2,(H2,9,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMOYKQZFSYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=CC(=O)N2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment to Pyrimidine Ring: The azetidine ring is then attached to a pyrimidine ring through a series of reactions, including nucleophilic substitution and condensation reactions.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring are introduced through selective oxidation reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and antiviral activities.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride but differ in substituents and applications:
Key Observations:
Research Findings and Gaps
- Solubility and Stability: Dihydrochloride salts generally exhibit superior solubility in polar solvents compared to neutral forms (e.g., 2-(Propylthio)pyrimidine-4,6-diol).
- Biological Activity : While azetidine-containing compounds are associated with kinase inhibition (e.g., BTK, JAK kinases), specific mechanistic studies on the target compound are absent in the evidence .
Biological Activity
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride, a compound of significant interest in medicinal chemistry, has been investigated for its biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps. The compound can be synthesized through reactions involving pyrimidine derivatives and azetidine intermediates, often utilizing various reagents to enhance yield and purity. Specific synthetic routes may vary, but the general approach includes the formation of the pyrimidine ring followed by functionalization to introduce the azetidine moiety.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The compound exhibits a range of biological effects, including:
- Antitumor Activity : Research has demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it showed significant cytotoxicity against human gastric cancer (NUGC-3) and breast cancer (MDA-MB-231) cell lines with IC50 values in the low micromolar range .
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. In studies, it exhibited moderate antibacterial effects with MIC values comparable to standard antibiotics .
Case Studies
-
Antitumor Efficacy :
- A study evaluated the antiproliferative effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in SK-Hep-1 (liver) and MDA-MB-231 (breast) cells with IC50 values around 5–10 μM .
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Antimicrobial Activity :
- In a comparative study assessing the antibacterial properties of several synthesized compounds, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The compound was tested at concentrations of 200 μg/mL and showed inhibition zones comparable to established antibiotics .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituted pyrimidine diols can be synthesized via condensation of urea derivatives with β-keto esters, followed by functionalization of the azetidine ring. Reaction optimization includes:
- Temperature control : Maintaining 80–100°C during cyclization to avoid side reactions.
- Catalysts : Using HCl or H₂SO₄ as acidic catalysts for protonation of intermediates.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity .
- Yield improvement : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of azetidine precursor to pyrimidine intermediate) and monitoring reaction progress via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (95:5). Purity >98% confirms absence of unreacted starting materials .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify azetidine ring protons (δ 3.2–3.8 ppm) and pyrimidine hydroxyl groups (δ 10.5–11.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak [M+H]⁺ at m/z 234.07 (calculated) and isotopic chlorine patterns .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant protocols:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize spills with sodium bicarbonate, then collect in chemical waste containers.
- First aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
Advanced Research Questions
Q. How does the azetidinyl moiety influence the compound's physicochemical properties and target binding affinity?
- Methodological Answer :
- Physicochemical impact : The azetidine ring increases basicity (pKa ~8.5) and lipophilicity (logP ~1.2), enhancing membrane permeability compared to non-azetidine analogs. Solubility in aqueous buffers (e.g., pH 6.5 ammonium acetate) is ~5 mg/mL .
- Binding affinity : Molecular docking studies suggest the azetidine nitrogen forms hydrogen bonds with GPR84 residues (e.g., Tyr²⁹⁸), improving agonist activity (EC₅₀ ~139 nM vs. 653 nM for 6-OAU) .
Q. What strategies resolve discrepancies in biological activity data across different assays for this compound?
- Methodological Answer : Address variability via:
- Assay standardization : Use calcium mobilization assays in HEK293-GPR84 cells with internal controls (e.g., 6-OAU) to normalize inter-lab differences .
- Buffer optimization : Adjust pH to 6.5–7.4 (ammonium acetate or HEPES) to stabilize the compound’s protonation state .
- Data validation : Cross-validate with orthogonal methods (e.g., cAMP inhibition assays or β-arrestin recruitment) .
Q. What are the metabolic stability and potential degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) at 37°C. Monitor via LC-MS/MS for hydroxylation at the azetidine ring (major metabolite) and pyrimidine ring cleavage (minor pathway). Half-life in human microsomes: ~45 minutes .
- Degradation pathways : Acidic conditions (pH <3) hydrolyze the azetidine ring, forming pyrimidine-4,6-diol and 3-aminopropanol. Stabilize with lyophilization or storage at -20°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
